2-(4-methoxyphenyl)-3H-isoindol-1-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

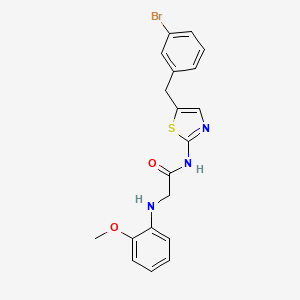

“2-(4-methoxyphenyl)-3H-isoindol-1-imine” is a chemical compound that likely contains a methoxyphenyl group and an isoindol imine group . The methoxyphenyl group consists of a phenyl ring with a methoxy (–OCH3) substituent . The isoindol imine group is a type of heterocycle that contains nitrogen .

Molecular Structure Analysis

The molecular structure of a compound like “2-(4-methoxyphenyl)-3H-isoindol-1-imine” would likely be determined using techniques such as X-ray crystallography . The compound would likely have a complex three-dimensional structure due to the presence of the isoindol imine group .

Applications De Recherche Scientifique

Corrosion Inhibition

One significant application of derivatives similar to 2-(4-methoxyphenyl)-3H-isoindol-1-imine is in the field of corrosion inhibition. Imidazole derivatives, including those with methoxyphenyl groups, have been studied for their effectiveness in protecting metals against corrosion in corrosive environments. For example, Singh et al. (2017) investigated the corrosion inhibition performance of novel imidazole derivatives on J55 steel in CO2 saturated brine solution, highlighting their potential for industrial applications in protecting metallic structures (Singh et al., 2017).

Antiproliferative Activity

Another crucial area of research involving isoindol-1-imine derivatives is their antiproliferative activity against cancer cells. Parrino et al. (2015) synthesized water-soluble isoindoloquinoxalin (IIQ) imines, demonstrating potent antiproliferative effects against a panel of 60 human tumor cell lines. These findings suggest a promising avenue for developing new anticancer therapies (Parrino et al., 2015).

Material Science and Surface Chemistry

In material science and surface chemistry, derivatives of 2-(4-methoxyphenyl)-3H-isoindol-1-imine have applications in modifying surface properties and enhancing material performance. Prashanth et al. (2021) explored the corrosion inhibition efficacy of new imidazole derivatives, including their impact on the surface morphology of mild steel in acidic solutions. These studies contribute to understanding how such compounds can be used to protect and improve materials in various industrial settings (Prashanth et al., 2021).

Molecular Structure and Nonlinear Optical Properties

Research into the molecular structure and nonlinear optical (NLO) properties of imine derivatives reveals their potential in creating advanced materials for optical applications. Ashfaq et al. (2022) synthesized halo-functionalized crystalline Schiff base compounds, analyzing their crystal structures and NLO properties. Such studies are vital for developing new materials with applications in electronics and photonics (Ashfaq et al., 2022).

Catalysis and Synthetic Chemistry

Imines, including those related to 2-(4-methoxyphenyl)-3H-isoindol-1-imine, play a critical role in catalysis and synthetic chemistry. Their involvement in catalytic reactions and the synthesis of complex molecules opens up new pathways for chemical synthesis and the development of novel catalysts (Trost et al., 2006).

Mécanisme D'action

Target of Action

The primary targets of 2-(4-Methoxyphenyl)isoindolin-1-imine are the NMDA receptors and the thrombin receptor (PAR-1) . These receptors play a crucial role in various biological activities. The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, involved in synaptic plasticity and memory function. The thrombin receptor (PAR-1) plays a significant role in thrombosis and hemostasis .

Mode of Action

2-(4-Methoxyphenyl)isoindolin-1-imine interacts with its targets, leading to changes in their function. It acts as an NR2B-selective NMDA receptor antagonist , meaning it selectively binds to and inhibits the activity of NMDA receptors containing the NR2B subunit. This can modulate synaptic plasticity and memory function. It also inhibits the thrombin receptor (PAR-1), which can affect thrombosis and hemostasis .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. By antagonizing the NMDA receptor, it can influence the glutamatergic signaling pathway, potentially affecting synaptic plasticity and memory. Its inhibition of the thrombin receptor (PAR-1) can impact the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .

Pharmacokinetics

The compound’s bioavailability and pharmacokinetic properties can be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of 2-(4-Methoxyphenyl)isoindolin-1-imine’s action are related to its antagonistic activity on the NMDA receptor and inhibitory effect on the thrombin receptor (PAR-1). This can result in changes in synaptic plasticity and memory function, as well as effects on thrombosis and hemostasis

Action Environment

The action, efficacy, and stability of 2-(4-Methoxyphenyl)isoindolin-1-imine can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules that can interact with the compound. Additionally, factors such as light, heat, and humidity can affect the stability of the compound outside the body .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-13-8-6-12(7-9-13)17-10-11-4-2-3-5-14(11)15(17)16/h2-9,16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYIJICQEQJLRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-3H-isoindol-1-imine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966373.png)

![(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2966378.png)

![2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2966382.png)